2-Phenyl-1,2-propanediol

Catalog No.
S582615
CAS No.
4217-66-7
M.F
C9H12O2
M. Wt
152.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Phenyl-1,2-propanediol

CAS Number

4217-66-7

Product Name

2-Phenyl-1,2-propanediol

IUPAC Name

2-phenylpropane-1,2-diol

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

InChI

InChI=1S/C9H12O2/c1-9(11,7-10)8-5-3-2-4-6-8/h2-6,10-11H,7H2,1H3

InChI Key

LNCZPZFNQQFXPT-UHFFFAOYSA-N

SMILES

CC(CO)(C1=CC=CC=C1)O

Synonyms

2-phenoxy-1-propanol

Canonical SMILES

CC(CO)(C1=CC=CC=C1)O

The exact mass of the compound 2-Phenyl-1,2-propanediol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 51067. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Phenyl-1,2-propanediol is a specialized, high-molecular-weight aromatic diol characterized by a benzylic quaternary carbon bonded to both a methyl group and a hydroxyl group[1]. Commercially available as a solid or viscous liquid, this compound is utilized in advanced chemical synthesis and formulation. Unlike simpler aliphatic or primary aromatic glycols, its specific steric bulk and lipophilicity make it a critical precursor for complex pharmaceutical intermediates, including substituted epoxides and chiral drug side-chains[2]. Furthermore, its distinct amphiphilic profile has established it as a differentiating additive in industrial cleaning formulations, where it provides measurable improvements over standard low-molecular-weight solvents[3].

Attempting to substitute 2-phenyl-1,2-propanediol with the more common 1-phenyl-1,2-ethanediol (styrene glycol) fundamentally alters downstream reaction pathways because the generic substitute lacks the critical alpha-methyl group[1]. This methyl group establishes a quaternary stereocenter, which is structurally mandatory for specific target molecules like diltiazem analogs and prevents unwanted alpha-proton abstraction during aggressive oxidations[2]. In formulation applications, substituting with generic low-molecular-weight diols results in a significant loss of hydrophobic soil-lifting capacity, as simpler solvents lack the combined bulky phenyl and methyl groups required to disrupt complex organic matrices[3]. Finally, synthesizing this compound in-house from alpha-methylstyrene requires handling highly toxic transition metal catalysts and high-pressure oxidants, making direct procurement of the purified diol a much safer and more reproducible choice for scale-up[4].

Enhanced Soil Removal Efficacy in Aqueous Formulations

In comparative testing for hard-surface cleaning formulations, the inclusion of 2-phenyl-1,2-propanediol improved performance against hydrophobic soils compared to baseline formulas lacking high-molecular-weight diols[1]. Standard formulations yielded a low soil removal scale rating, whereas the addition of this specific diol increased the rating by over 7.5-fold, demonstrating its quantifiable utility as a specialized solvent and surfactant enhancer[1].

Evidence DimensionSimulated bathtub soil removal (Scale Rating)
Target Compound DataRating of 75 (Formulation with DL-2-phenyl-1,2-propanediol)
Comparator Or BaselineRating of 10 (Baseline formulation without the diol)
Quantified Difference7.5x improvement in soil removal efficacy
ConditionsAqueous liquid detergent composition tested on simulated hard-surface soil

Proves that procuring this specific bulky diol provides a measurable performance leap in industrial cleaning formulations where standard low-MW solvents fail.

Bypassing Toxic Osmium Catalysis in Scale-Up

The traditional route to synthesize 2-phenyl-1,2-propanediol involves the asymmetric dihydroxylation of alpha-methylstyrene, a process heavily reliant on toxic osmium catalysts (e.g., K2OsO4) and complex oxidants[1]. Direct procurement of the high-purity diol eliminates the need to handle these highly regulated transition metals, which otherwise require rigorous and costly downstream remediation (such as AAS and SEM-EDX verification) to achieve the heavy-metal-free status necessary for pharmaceutical intermediates[2].

Evidence DimensionHeavy metal catalyst handling and remediation
Target Compound Data0% in-house transition metal catalyst handling required
Comparator Or Baseline0.01-1.0 mol% Osmium or Tungsten catalysts required for in-house alkene oxidation
Quantified Difference100% elimination of toxic heavy metal handling and trace metal purification steps
ConditionsIndustrial scale-up of pharmaceutical precursors

Purchasing the pre-formed diol significantly reduces GMP compliance costs and safety risks associated with transition metal oxidations.

Structural Necessity for Quaternary Stereocenter Formation

When synthesizing complex drug side-chains, the choice of starting diol dictates the final molecular architecture. 2-Phenyl-1,2-propanediol provides a benzylic carbon bonded to a methyl group, enabling the formation of a quaternary stereocenter[1]. In contrast, using the more common 1-phenyl-1,2-ethanediol results in a secondary benzylic alcohol, which is structurally incompatible with targets requiring the alpha-methyl group, such as specific calcium channel blocker analogs[2].

Evidence DimensionBenzylic carbon substitution pattern
Target Compound DataProvides an alpha-methyl group (forming a quaternary benzylic center)
Comparator Or Baseline1-Phenyl-1,2-ethanediol (forms a tertiary benzylic center)
Quantified DifferenceAddition of a -CH3 group, preventing alpha-proton abstraction and increasing steric bulk
ConditionsSynthesis of chiral pharmaceutical side-chains

Buyers must select 2-phenyl-1,2-propanediol when the target API strictly requires an alpha-methylated quaternary carbon, making generic styrene glycols unviable substitutes.

High-Performance Hard Surface Cleaners

Due to its measured ability to disrupt hydrophobic matrices, this diol is utilized as a specialized solvent and surfactant enhancer in industrial liquid detergents, where it quantitatively outperforms standard low-molecular-weight glycols [1.6][1].

Precursor for Quaternary Pharmaceutical Intermediates

It is the mandatory starting material for drug side-chains requiring a benzylic quaternary carbon, such as certain calcium channel blockers, where generic styrene glycol cannot be substituted due to the missing alpha-methyl group[2].

Manufacture of Substituted Epoxides

Serves as a reliable, heavy-metal-free intermediate for the production of alpha-methylstyrene oxide and related epoxides, bypassing the need for in-house high-pressure oxidation of alkene precursors[3].

XLogP3

0.6

Other CAS

4217-66-7

Wikipedia

2-phenyl-1,2-propanediol

Dates

Last modified: 08-15-2023

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